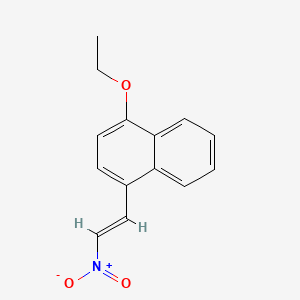

1-ethoxy-4-(2-nitrovinyl)naphthalene

Description

Properties

IUPAC Name |

1-ethoxy-4-[(E)-2-nitroethenyl]naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-14-8-7-11(9-10-15(16)17)12-5-3-4-6-13(12)14/h3-10H,2H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTYEDHRCHTDDY-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

1-Ethoxy-4-(2-nitrovinyl)naphthalene features a naphthalene backbone substituted with an ethoxy group and a nitrovinyl moiety. Its molecular structure contributes to its unique electronic properties, making it suitable for various applications.

Organic Electronics

Overview:

Due to its conjugated structure, this compound exhibits promising electronic properties that are valuable in organic electronics.

Applications:

- Organic Light Emitting Diodes (OLEDs): The compound can be used as an emissive layer in OLEDs, enhancing light emission efficiency.

- Organic Photovoltaics (OPVs): Its ability to absorb light and facilitate charge transport makes it a candidate for use in solar cells.

Case Study:

A study demonstrated that incorporating this compound into polymer blends significantly improved the charge mobility and overall efficiency of organic solar cells, leading to higher power conversion efficiencies compared to traditional materials.

Medicinal Chemistry

Overview:

The compound's structural features allow it to interact with biological targets, making it of interest in drug discovery.

Applications:

- Anticancer Agents: Research indicates that derivatives of this compound can inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.

Case Study:

In vitro studies showed that modifications of this compound exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Materials Science

Overview:

The compound's unique physical and chemical properties make it suitable for various applications in materials science.

Applications:

- Dyes and Pigments: Its vibrant color can be utilized in dye formulations for textiles and plastics.

- Sensors: The electronic properties allow for the development of chemical sensors capable of detecting specific analytes.

Case Study:

A recent investigation highlighted the use of this compound as a sensor material for detecting volatile organic compounds (VOCs), demonstrating high sensitivity and selectivity under ambient conditions .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Organic Electronics | OLEDs, OPVs | Improved charge mobility; higher efficiency in devices |

| Medicinal Chemistry | Anticancer agents, Antimicrobial | Significant cytotoxic effects on cancer cell lines |

| Materials Science | Dyes, Sensors | High sensitivity for VOC detection |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1-Methoxy-4-nitronaphthalene (C₁₁H₉NO₃)

- Substituents : Methoxy (1-position), nitro (4-position).

- Molecular Weight : 203.19 g/mol .

- Key Differences : Replacing ethoxy with methoxy reduces steric bulk and slightly lowers hydrophobicity. The absence of a vinyl linker in the nitro group diminishes conjugation length compared to the target compound.

- Applications : Used as an intermediate in dye synthesis and organic semiconductors .

1-Chloro-4-(2-nitrophenoxy)naphthalene (C₁₆H₁₀ClNO₃)

- Substituents: Chloro (1-position), nitrophenoxy (4-position).

- Molecular Weight : 299.71 g/mol .

- Key Differences: The chloro group increases electronegativity, while the nitrophenoxy ether linkage introduces rigidity but reduces conjugation compared to the nitrovinyl group.

(E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine

- Substituents : Nitrophenyl allylidene (4-position), amine (1-position).

- Key Differences : The allylidene group enhances π-conjugation, similar to nitrovinyl, but the amine substituent introduces basicity, altering solubility and reactivity .

1-Methoxy-4-(methoxymethyl)naphthalene (C₁₃H₁₄O₂)

- Substituents : Methoxy (1-position), methoxymethyl (4-position).

- Molecular Weight : 202.25 g/mol .

- Key Differences : The methoxymethyl group lacks the electron-withdrawing nitro functionality, resulting in lower reactivity toward electrophilic substitution.

Physicochemical Properties

*Estimated based on structural analogs.

Reactivity and Stability

- Nitrovinyl Group : The nitrovinyl moiety in the target compound enhances electron-deficient character, making it reactive toward nucleophilic attack. This contrasts with simpler nitro-substituted naphthalenes (e.g., 1-methoxy-4-nitronaphthalene), where reactivity is moderated by the absence of a conjugated vinyl group .

- Ethoxy vs.

Toxicological and Environmental Considerations

- Limited data exist for the target compound. However, structurally related nitroaromatics (e.g., nitrophenoxy derivatives) are often associated with environmental toxicity due to bioaccumulation and resistance to degradation .

- Chlorinated analogs (e.g., 1-chloro-4-(2-nitrophenoxy)naphthalene) pose additional risks, as chlorinated aromatics are persistent organic pollutants .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-ethoxy-4-(2-nitrovinyl)naphthalene, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of nitrovinyl-substituted naphthalenes typically involves condensation reactions, such as the Henry reaction or nitroaldol addition, using aldehydes and nitroalkanes. Optimization can be achieved via factorial design experiments (e.g., Plackett-Burman or full factorial designs) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, biotransformation studies on similar naphthalene derivatives highlight the use of recombinant whole-cell systems to enhance yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and NOESY) is essential for confirming regiochemistry and substituent orientation. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural elucidation. These methods align with protocols used for structurally analogous compounds in toxicological assessments .

Advanced Research Questions

Q. How can contradictory toxicity data for this compound be systematically resolved?

- Methodological Answer : Apply risk-of-bias (RoB) assessment frameworks, such as those outlined in Table C-6 and C-7 (), to evaluate study design rigor. Key criteria include randomization of administered doses, allocation concealment, and completeness of outcome reporting. Studies with "High Initial Confidence" (≥4 "yes" responses to RoB questions) should be prioritized, while contradictory findings from "Low Confidence" studies require replication under controlled conditions (e.g., standardized exposure routes and endpoints) .

Q. What mechanistic insights exist regarding the environmental degradation of this compound?

- Methodological Answer : Investigate oxidative and reductive pathways using advanced analytical techniques (e.g., LC-QTOF-MS). For nitrovinyl groups, microbial degradation via nitroreductases (observed in naphthalene dioxygenase systems) may produce amine intermediates. Environmental fate studies should model partitioning coefficients (log Kow) and photolytic stability, referencing frameworks in Appendix B ( ) for inclusion criteria on transformation products .

Q. How can in vitro toxicity models be designed to assess the compound’s metabolic activation?

- Methodological Answer : Use hepatic microsomal assays (e.g., S9 fractions) to identify reactive metabolites, such as epoxides or quinones, via trapping agents (e.g., glutathione adducts). Incorporate cytochrome P450 isoform-specific inhibitors to delineate metabolic pathways. For validation, cross-reference with hemoglobin adduct stability data from naphthoquinone studies (e.g., Troester et al., 2002) to assess bioactivation persistence .

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to explore binding affinities with enzymes like cyclooxygenase-2 (COX-2) or aryl hydrocarbon receptor (AhR). Validate predictions using in vitro assays, such as luciferase reporter gene systems for AhR activation. Parameterize force fields using physicochemical data (e.g., log P, polar surface area) from toxicokinetic profiles .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for reconciling variability in dose-response studies?

- Methodological Answer : Utilize mixed-effects models to account for inter-study heterogeneity, incorporating covariates like exposure duration and species-specific metabolic rates. Meta-analyses should follow PRISMA guidelines, with sensitivity analyses excluding "Very Low Confidence" studies (). For non-linear responses, benchmark dose (BMD) modeling is preferable to NOAEL/LOAEL approaches .

Q. How can environmental monitoring studies be optimized to detect this compound in complex matrices?

- Methodological Answer : Deploy solid-phase microextraction (SPME) coupled with GC-MS/MS for trace detection in air/water samples. Validate methods using EPA protocols for polycyclic aromatic hydrocarbons (PAHs), adjusting for the compound’s higher polarity. Quality control should include surrogate standards (e.g., deuterated naphthalene) to correct for matrix effects .

Tables for Key Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.